molecular formula C24H28N4O5S B11497910 N-(4-{[4-(5,8-dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(5,8-dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B11497910
M. Wt: 484.6 g/mol
InChI Key: CLJYQQVUSWJWIZ-UHFFFAOYSA-N
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Description

N-(4-{[4-(5,8-dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide: is a complex organic compound that features a quinoline core, a piperazine ring, and a sulfonyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(5,8-dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Piperazine Ring Formation: The piperazine ring is introduced by reacting the quinoline derivative with piperazine under reflux conditions.

    Sulfonylation: The sulfonyl group is added by reacting the piperazine-quinoline intermediate with a sulfonyl chloride derivative.

    Acetylation: Finally, the compound is acetylated using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) on the quinoline ring, converting them to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl phenyl group, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Amino derivatives of the quinoline ring

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(4-{[4-(5,8-dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-{[4-(5,8-dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. The piperazine ring can enhance the compound’s binding affinity to its targets, while the sulfonyl group can modulate its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used in the treatment of autoimmune diseases.

    Quinoline N-oxides: Oxidized derivatives of quinoline with potential antimicrobial properties.

Uniqueness

N-(4-{[4-(5,8-dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide is unique due to its combination of a quinoline core, piperazine ring, and sulfonyl phenyl group. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound for various applications in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C24H28N4O5S

Molecular Weight

484.6 g/mol

IUPAC Name

N-[4-[4-(5,8-dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C24H28N4O5S/c1-16-15-22(26-24-21(33-4)10-9-20(32-3)23(16)24)27-11-13-28(14-12-27)34(30,31)19-7-5-18(6-8-19)25-17(2)29/h5-10,15H,11-14H2,1-4H3,(H,25,29)

InChI Key

CLJYQQVUSWJWIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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